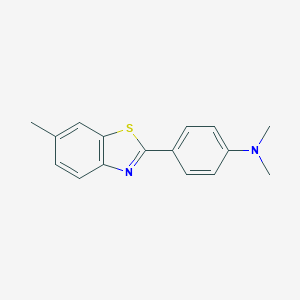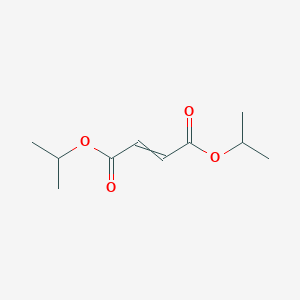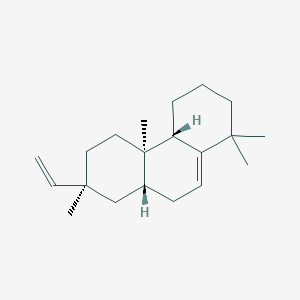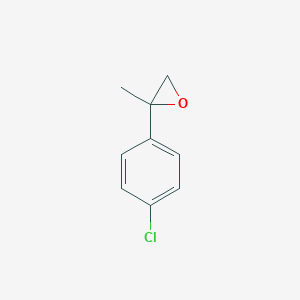
2-(4-Chlorophenyl)-2-methyloxirane
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-methyloxirane, commonly known as epichlorohydrin, is a colorless and volatile liquid that is widely used in the chemical industry. It is an important building block for the production of various chemicals, including resins, adhesives, and plastics. In addition, epichlorohydrin has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of epichlorohydrin is complex and not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups on biomolecules such as proteins and DNA. This can lead to the formation of crosslinks and other modifications that can alter the structure and function of these molecules.
Biochemische Und Physiologische Effekte
Epichlorohydrin has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes involved in DNA replication and repair, as well as to induce DNA damage and apoptosis in certain cell types. In addition, epichlorohydrin has been shown to have mutagenic and carcinogenic properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using epichlorohydrin in scientific research is its ability to crosslink proteins and other biomolecules, allowing for the study of their structure and function in greater detail. However, there are also several limitations to its use, including its potential toxicity and mutagenicity, as well as its reactivity with other biomolecules that can lead to nonspecific effects.
Zukünftige Richtungen
There are several potential future directions for research involving epichlorohydrin. One area of interest is the development of new crosslinking agents that are less toxic and more specific than epichlorohydrin. In addition, there is ongoing research into the use of epichlorohydrin as a therapeutic agent, particularly in the treatment of cancer and other diseases. Finally, there is a need for further studies to better understand the mechanisms of action and potential risks associated with epichlorohydrin and other alkylating agents.
Wissenschaftliche Forschungsanwendungen
Epichlorohydrin has a wide range of potential applications in scientific research. One of its primary uses is as a crosslinking agent for proteins and other biomolecules. This allows researchers to study the structure and function of these molecules in greater detail, as well as to develop new therapeutic agents based on their properties.
Eigenschaften
CAS-Nummer |
1669-70-1 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-2-methyloxirane |
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
NAEOVJSSTOAABI-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
Synonyme |
2-(4-CHLOROPHENYL)-2-METHYLOXIRANE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


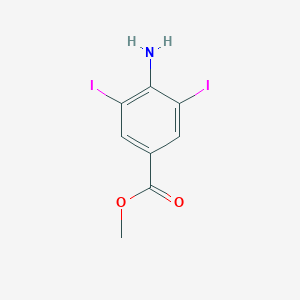
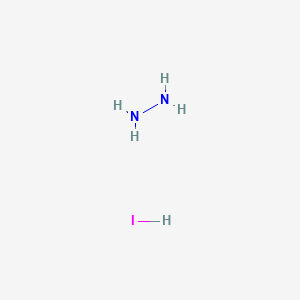
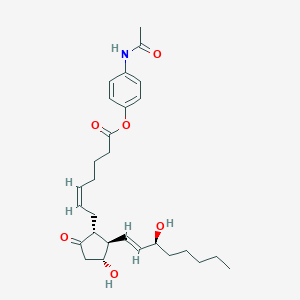
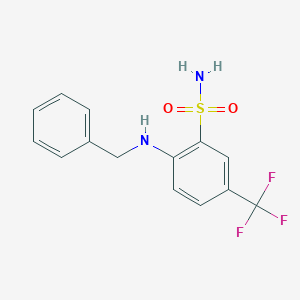
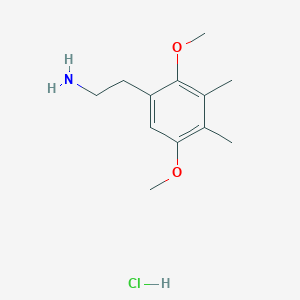
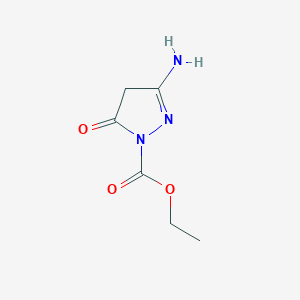
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
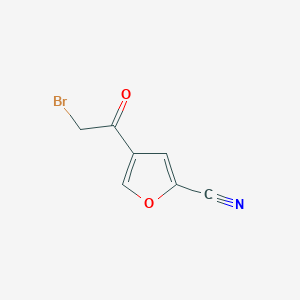
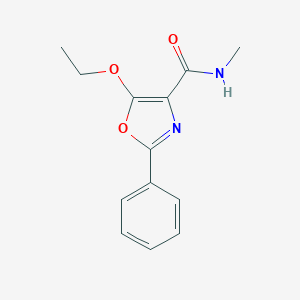
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
